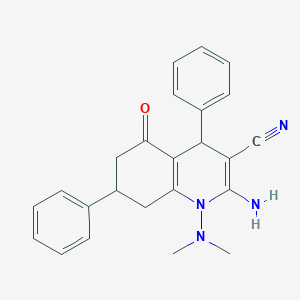
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DF-MOG, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an agonist of the metabotropic glutamate receptor 4 (mGluR4). Activation of mGluR4 has been shown to have neuroprotective effects and can promote the growth and survival of neurons. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. Inhibition of MAO-B can increase the levels of dopamine in the brain, which can have beneficial effects on motor function.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have neuroprotective effects and can promote the growth and survival of neurons. It has also been shown to increase the levels of dopamine in the brain, which can have beneficial effects on motor function. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations. It can be expensive to synthesize and may not be readily available in some laboratories.
Orientations Futures
There are several future directions for the study of N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also be used as a tool to study the function of mGluR4 and its role in neuroprotection. Finally, N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be modified to improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Méthodes De Synthèse
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,6-difluoroaniline with 2,3-dimethoxybenzaldehyde to form N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide. The second step involves the reaction of the intermediate product with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can promote the growth and survival of neurons. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C27H28F2N2O4 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H28F2N2O4/c1-14-21(26(33)31-24-16(28)9-7-10-17(24)29)22(15-8-6-11-20(34-4)25(15)35-5)23-18(30-14)12-27(2,3)13-19(23)32/h6-11,22,30H,12-13H2,1-5H3,(H,31,33) |
Clé InChI |
FDERFNJBMMJLSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)







![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)